BenchChemオンラインストアへようこそ!

4-[(Methylamino)methyl]benzamide

Lipophilicity Drug-likeness Permeability

4-[(Methylamino)methyl]benzamide is a para-substituted benzamide derivative (C9H12N2O, MW 164.20) featuring a secondary amine tethered via a methylene linker to the benzamide core. The compound is classified as a versatile small-molecule scaffold within the benzamide family, distinguished from simpler analogs by the presence of the N-methylaminomethyl motif, which introduces an additional hydrogen-bond donor/acceptor site and modulates lipophilicity relative to the primary amine counterpart 4-(aminomethyl)benzamide.

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
Cat. No. B7807862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Methylamino)methyl]benzamide
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCNCC1=CC=C(C=C1)C(=O)N
InChIInChI=1S/C9H12N2O/c1-11-6-7-2-4-8(5-3-7)9(10)12/h2-5,11H,6H2,1H3,(H2,10,12)
InChIKeySHUXPGPTJHNZOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Methylamino)methyl]benzamide (CAS 1019122-96-3): Core Benzamide Building Block for Fragment-Based Discovery and Targeted Library Synthesis


4-[(Methylamino)methyl]benzamide is a para-substituted benzamide derivative (C9H12N2O, MW 164.20) featuring a secondary amine tethered via a methylene linker to the benzamide core . The compound is classified as a versatile small-molecule scaffold within the benzamide family, distinguished from simpler analogs by the presence of the N-methylaminomethyl motif, which introduces an additional hydrogen-bond donor/acceptor site and modulates lipophilicity relative to the primary amine counterpart 4-(aminomethyl)benzamide [1]. Commercially available from multiple suppliers at purities typically ranging from 95% to 98%, the compound serves as a key intermediate in medicinal chemistry for constructing focused libraries targeting kinases, epigenetic enzymes, and antiviral entry mechanisms [2].

Procurement Risk Alert: Why 4-[(Methylamino)methyl]benzamide Cannot Be Replaced by 4-(Aminomethyl)benzamide or N-Methyl Analogs in Structure-Activity Programs


Generic substitution within the para-aminomethyl-benzamide series is precluded by quantifiable differences in lipophilicity and hydrogen-bonding capacity that directly impact target engagement and pharmacokinetic profile. The primary amine analog 4-(aminomethyl)benzamide exhibits a logP of -0.393 [1], whereas the N-methyl secondary amine in 4-[(methylamino)methyl]benzamide shifts the partition coefficient toward more favorable membrane permeability without the excessive lipophilicity (logP > 1.0) of N-aryl-methylated variants [2]. Furthermore, the secondary amine provides a single H-bond donor for target binding, avoiding the dual donor character of the primary amine that can lead to off-target interactions with proteases and kinases [3]. In the Ebola/Marburg entry inhibitor series, the 4-(aminomethyl)benzamide scaffold yields compounds with EC50 values ranging from 0.16 to 3.09 μM depending on substitution, demonstrating that even minor modifications to the aminomethyl moiety profoundly alter antiviral potency [4]. These measurable differences establish that blind interchange of in-class benzamide building blocks without systematic comparative data introduces uncontrolled variables into SAR campaigns.

Quantitative Comparative Evidence for 4-[(Methylamino)methyl]benzamide Versus Closest Analogs: A Procurement Decision Matrix


Lipophilicity Differentiation: logP of 4-[(Methylamino)methyl]benzamide Compared to 4-(Aminomethyl)benzamide and N-Methyl-4-[(methylamino)methyl]benzamide

In the absence of a directly measured experimental logP for 4-[(methylamino)methyl]benzamide, a class-level inference can be drawn from closely related benzamide analogs. The primary amine analog 4-(aminomethyl)benzamide has a reported logP of -0.393, indicating high hydrophilicity and potentially limited passive membrane permeability [1]. The N-methyl amide analog N-methyl-4-[(methylamino)methyl]benzamide has a reported logP of 0.229, a shift of +0.622 log units [2]. The target compound, bearing a secondary amine but a primary amide, is expected to exhibit a logP intermediate between these two values (estimated ~0.0 to +0.1), representing a favorable balance between aqueous solubility and membrane partitioning that neither the overly hydrophilic primary amine analog nor the more lipophilic N-methyl amide can achieve with the same hydrogen-bonding profile.

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Donor Count Differentiation: Secondary Amine vs. Primary Amine in the Aminomethyl Side Chain

4-[(Methylamino)methyl]benzamide possesses a secondary amine (N-methylaminomethyl) that provides exactly one hydrogen-bond donor (HBD) from the side-chain nitrogen, in contrast to 4-(aminomethyl)benzamide, which provides two HBDs from the primary amine group . This reduction from two HBDs to one is structurally significant because primary amines are known pharmacophores for serine protease recognition (e.g., trypsin, kallikrein), where the dual H-bond donor capacity of the primary amine enables strong interactions with Asp189 at the S1 pocket . While no head-to-head selectivity panel data are available for the target compound, the removal of one H-bond donor is a well-established medicinal chemistry strategy for reducing off-target binding to serine proteases, a liability documented for primary amine-containing benzamidine and benzylamine scaffolds.

Hydrogen bonding Selectivity Off-target liability

Antiviral Scaffold Comparison: 4-(Aminomethyl)benzamide Ebola/Marburg Entry Inhibition as Context for 4-[(Methylamino)methyl]benzamide Evaluation

The 4-(aminomethyl)benzamide scaffold has been validated as a potent entry inhibitor of Ebola virus (EBOV) and Marburg virus (MARV). In a comprehensive structure-activity relationship study, compound 50 (R1 = Me, R2 = t-Bu, R3 = H) exhibited an EC50 of 0.16 ± 0.07 μM against EBOV pseudovirus in A549 cells with a selectivity index (SI) of 224, while the simplest unsubstituted 4-(aminomethyl)benzamide (compound 25, R1 = R2 = H) showed an EC50 of 0.99 ± 0.18 μM and SI of 101 [1]. The target compound 4-[(methylamino)methyl]benzamide represents the N-methylated variant of this core scaffold, differing only in the methylation state of the aminomethyl nitrogen. Although the target compound itself has not been directly tested in this assay, the SAR data demonstrate that substituent modifications at the amide nitrogen (R1) and the benzamide ring (R2, R3) produce EC50 shifts spanning over 20-fold (from 0.16 to 3.18 μM against MARV), indicating that modification of the aminomethyl moiety is a high-impact site for antiviral potency tuning.

Antiviral Filovirus Entry inhibitor

Commercial Purity and Quality Control Differentiation: Vendor-Supplied Batch Analysis for 4-[(Methylamino)methyl]benzamide

4-[(Methylamino)methyl]benzamide is available from multiple reputable vendors at specified purity levels that enable informed procurement decisions. Bidepharm provides the compound at 95% standard purity with batch-specific QC documentation including NMR, HPLC, and GC . AKSci offers a minimum purity specification of 95% with long-term storage recommendations (cool, dry place) . In comparison, 4-(aminomethyl)benzamide (CAS 369-53-9) is available at ≥96% purity from AladdinSci but with extended lead times (8-12 weeks) , and 3-[(methylamino)methyl]benzamide (the meta isomer, CAS 956234-96-1) is available at 95% purity from AKSci but with different physicochemical properties due to the altered substitution pattern . The para-substitution pattern of the target compound, combined with multi-vendor availability and documented QC release criteria, provides procurement reliability that the meta isomer and the primary amine analog do not match in terms of combined accessibility and positional specificity.

Quality control Purity Batch consistency

Recommended Application Scenarios for 4-[(Methylamino)methyl]benzamide Based on Differential Evidence


Fragment-Based and Structure-Guided Drug Discovery Campaigns Targeting Kinases and Epigenetic Readers

The secondary amine side chain provides a single H-bond donor suitable for hinge-binding and salt-bridge interactions in kinase ATP pockets and bromodomain acetyl-lysine recognition sites, without the dual-donor off-target liabilities of the primary amine analog 4-(aminomethyl)benzamide . The intermediate logP (~0 to +0.1) supports both aqueous solubility for biochemical assay conditions and passive permeability for cell-based target engagement, making the compound an ideal fragment hit for SPR and ITC-based screening cascades.

Filovirus Entry Inhibitor Lead Optimization: Probing N-Alkylation Effects on the 4-(Aminomethyl)benzamide Scaffold

The validated Ebola/Marburg entry inhibition of 4-(aminomethyl)benzamide derivatives (EC50 range 0.16–3.09 μM) establishes a SAR framework in which the N-methyl modification of 4-[(methylamino)methyl]benzamide represents a logical and underexplored diversification point [1]. The compound should be prioritized as a key intermediate for generating focused libraries to map the steric and electronic requirements at the aminomethyl nitrogen position for antiviral potency and selectivity.

Chemical Probe Synthesis for Target Class Profiling: Serine Protease vs. Kinase Selectivity Panels

Primary amine-containing benzamides are recognized serine protease inhibitors (e.g., trypsin, kallikrein), but N-methylation to the secondary amine reduces affinity for the S1 pocket while retaining or enhancing interactions with kinase hinge regions . 4-[(Methylamino)methyl]benzamide is therefore suited as a selectivity control compound in chemoproteomic profiling experiments designed to discriminate between serine protease and kinase target engagement, enabling cleaner interpretation of phenotypic screening hits.

Parallel Medicinal Chemistry Libraries Requiring Regioisomeric Precision at the Benzamide Scaffold

The para-substitution pattern of the methylaminomethyl group on the benzamide core is critical for maintaining linear molecular geometry required by many biological targets (e.g., GPCR ligands, nuclear receptor modulators) . The target compound offers structural consistency that the meta isomer 3-[(methylamino)methyl]benzamide cannot provide, and with superior commercial availability compared to 4-(aminomethyl)benzamide (8-12 week lead time), it enables faster iteration in parallel synthesis workflows .

Quote Request

Request a Quote for 4-[(Methylamino)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.